trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid
Overview
Description
trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid: is a versatile chemical compound with the molecular formula C21H25NO2 and a molecular weight of 323.44 g/mol . It is known for its diverse properties and applications in scientific research, particularly in the fields of drug development, organic synthesis, and catalysis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with bis(phenylmethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. It is used to investigate the effects of structural modifications on biological activity.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- Cyclohexanecarboxylic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester, trans-
- Cyclohexanecarboxylic acid, 4-[bis(phenylmethyl)amino]-, methyl ester, trans-
Comparison: Compared to its similar compounds, trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid exhibits unique properties such as higher stability and specific reactivity under certain conditions. Its structural features allow for distinct interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(dibenzylamino)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQUSWZXHRQBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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